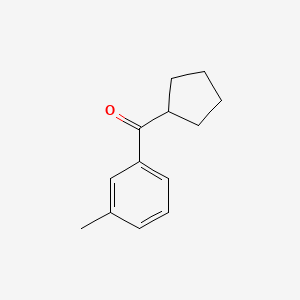

Cyclopentyl 3-methylphenyl ketone

Descripción general

Descripción

Cyclopentyl 3-methylphenyl ketone is an organic compound with the molecular formula C13H16O. It is widely used in various scientific research fields and industries due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Cyclopentyl 3-methylphenyl ketone can be synthesized through several methods. One common method involves the reaction of cyclopentane with carbon monoxide and trimethyl(3-methylphenyl)silane . Another method includes the hydrolysis of 2-cyclopentyl benzoylacetate in basic solvents . These methods are known for their high yield and efficiency.

Industrial Production Methods

In industrial settings, the production of this compound often involves environmentally friendly solvents and conditions that minimize environmental pollution. The process is designed to be easy to operate, with a high yield and low preparation cost .

Análisis De Reacciones Químicas

Types of Reactions

Cyclopentyl 3-methylphenyl ketone undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the ketone into other functional groups.

Reduction: Reduction reactions can convert the ketone into alcohols or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures and solvents to optimize the yield and selectivity of the products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C13H16O

- IUPAC Name : Cyclopentyl 3-methylphenyl ketone

- Structural Characteristics : The compound features a cyclopentyl group attached to a 3-methylphenyl ketone moiety, contributing to its unique reactivity and potential interactions with biological systems.

Chemistry

This compound serves as a valuable reagent in organic synthesis. It acts as an intermediate in the production of various compounds and is utilized in several chemical reactions, including:

- Oxidation : Can be oxidized to yield carboxylic acids.

- Reduction : Reduction reactions can convert the ketone group into alcohols.

- Nucleophilic Substitution : The compound can undergo substitution reactions where the cyclopentyl group can be replaced by other nucleophiles.

Biology

The compound is studied for its potential biological activities, including:

- Biochemical Probes : Investigated for its ability to interact with cellular processes and biological molecules.

- Mechanisms of Action : Ongoing research aims to elucidate how this compound interacts with specific molecular targets, potentially modulating their activity.

Medicine

Research is ongoing to explore the therapeutic applications of this compound:

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer). Mechanisms include DNA topoisomerase inhibition and cellular apoptosis induction.

- Pharmaceutical Development : It is being explored as a precursor in the synthesis of pharmaceutical compounds.

Industrial Applications

This compound is also utilized in various industrial processes:

- Production of Agrochemicals : The compound plays a role in the synthesis of agrochemical products.

- Specialty Chemicals : It is involved in the development of specialty chemicals and materials.

Table 1: Summary of Chemical Reactions Involving this compound

| Reaction Type | Products Formed | Common Reagents |

|---|---|---|

| Oxidation | Carboxylic acids | Potassium permanganate, CrO3 |

| Reduction | Alcohols | NaBH4, LiAlH4 |

| Nucleophilic Substitution | Various substituted derivatives | NaH, KOtBu |

Case Study: Anticancer Activity

A study published in a peer-reviewed journal investigated the cytotoxic effects of this compound derivatives on various cancer cell lines. The findings indicated significant growth inhibition in MCF-7 cells with IC50 values suggesting effective concentrations for therapeutic applications. The study highlighted the potential for developing new anticancer agents based on this compound's structure.

Mecanismo De Acción

The mechanism by which cyclopentyl 3-methylphenyl ketone exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to cyclopentyl 3-methylphenyl ketone include other ketones with similar structures, such as:

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and physical properties. These properties make it particularly useful in certain applications where other similar compounds may not be as effective.

Actividad Biológica

Cyclopentyl 3-methylphenyl ketone (CPMK), with the chemical formula C13H16O, is a ketone compound that has garnered attention for its potential biological activities. This article delves into the biological activity of CPMK, summarizing its chemical properties, mechanisms of action, and relevant research findings.

This compound features a cyclopentyl group attached to a 3-methylphenyl ketone moiety. Its structural uniqueness contributes to its reactivity and potential interactions with biological systems. The compound is primarily studied in the context of organic synthesis and medicinal chemistry due to its electrophilic nature, which allows it to participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitutions.

The mechanism by which CPMK exerts its biological effects involves interactions with specific molecular targets within cells. As an electrophile, it can react with nucleophiles in biological molecules, leading to the formation of new chemical bonds. This reactivity is crucial for its potential therapeutic applications, including anti-inflammatory and anticancer activities.

Anti-inflammatory Properties

In vitro studies have demonstrated that certain ketones can modulate inflammatory pathways. Although direct studies on CPMK are sparse, related compounds have shown promise in reducing inflammation markers, suggesting that CPMK might also possess such properties .

Toxicological Profile

Understanding the safety profile of CPMK is essential for its potential therapeutic use. Preliminary toxicity assessments indicate that while some ketones exhibit low acute toxicity, further studies are necessary to establish the safety parameters for CPMK specifically. Key findings from related compounds include:

- LD50 Values : For similar compounds, LD50 values greater than 2000 mg/kg indicate low acute toxicity .

- Subchronic Toxicity : Studies on related ketones show no significant adverse effects at low exposure levels over extended periods .

Research Findings and Case Studies

Several studies have explored the biological activities of CPMK and similar compounds:

- Synthesis and Activity : A study on the synthesis of endoperoxides from ketones highlighted the potential for CPMK to participate in complex reactions that could yield biologically active products .

- Comparative Analysis : Research comparing various ketones demonstrated that structural variations significantly influence biological activity, suggesting that optimizing the structure of CPMK could enhance its effectiveness against specific targets .

- Mechanistic Insights : Investigations into the mechanisms of action reveal that ketones like CPMK can inhibit key enzymes involved in tumor growth and inflammation, although specific pathways for CPMK remain to be fully elucidated .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

cyclopentyl-(3-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c1-10-5-4-8-12(9-10)13(14)11-6-2-3-7-11/h4-5,8-9,11H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCHUAJXSGOXIRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20571489 | |

| Record name | Cyclopentyl(3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85359-50-8 | |

| Record name | Cyclopentyl(3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.